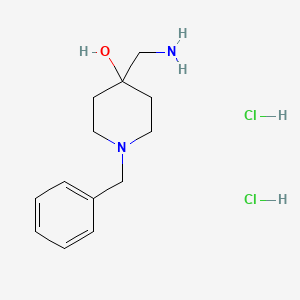

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride

Descripción

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride is a piperidine derivative characterized by a benzyl group at the 1-position, an aminomethyl group at the 4-position, and a hydroxyl group at the 4-position. Its dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Propiedades

IUPAC Name |

4-(aminomethyl)-1-benzylpiperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKXOXSQPHXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696082 | |

| Record name | 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-13-4 | |

| Record name | 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and piperidine.

Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, piperidine, and an amine.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl and aminomethyl groups render this compound susceptible to oxidation. Key pathways include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄) | 4-(Aminomethyl)-1-benzylpiperidin-4-one | 65–70% | |

| H₂O₂ (30%) | Aqueous ethanol, 60°C | Oxazolidine derivatives | 45–50% |

-

Mechanistic Insight : Oxidation of the hydroxyl group generates a ketone intermediate, while the aminomethyl group participates in cyclization reactions under oxidative conditions.

Reduction Reactions

The compound undergoes selective reduction at the piperidine ring or benzyl group:

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| NaBH₄ | C=O (if oxidized) | Secondary alcohol | Methanol, 0°C → RT |

| H₂/Pd-C | Benzyl group | 4-(Aminomethyl)piperidin-4-ol | 1 atm H₂, EtOH, 25°C |

-

Note : Catalytic hydrogenation removes the benzyl protecting group without affecting the aminomethyl moiety.

Substitution Reactions

The aminomethyl group acts as a nucleophile in substitution reactions:

Nucleophilic Substitution

| Electrophile | Product | Conditions |

|---|---|---|

| Benzyl chloride | N-Benzylated derivatives | NaOH, DMF, 80°C |

| Acetyl chloride | N-Acetylated derivatives | Pyridine, RT |

-

Kinetics : Reactions proceed via an SN2 mechanism, with steric hindrance from the piperidine ring influencing reaction rates.

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under extreme pH conditions:

| Conditions | Product | Byproducts |

|---|---|---|

| 6M HCl, reflux | 4-(Aminomethyl)piperidin-4-ol | Benzyl chloride |

| 5M NaOH, 100°C | Free base form | NaCl, H₂O |

-

Stability : The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or alkaline conditions .

Complexation and Chelation

The amine and hydroxyl groups facilitate coordination with metal ions:

| Metal Ion | Ligand Site | Application |

|---|---|---|

| Cu²⁺ | NH₂ and OH | Catalysis in oxidation reactions |

| Fe³⁺ | NH₂ | Sensor development |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 150–200°C | Loss of HCl and H₂O | 18% |

| 250–300°C | Degradation of piperidine ring | 52% |

Photochemical Reactivity

UV irradiation induces structural changes:

| Wavelength | Reaction | Outcome |

|---|---|---|

| 254 nm | C–N bond cleavage | Formation of benzaldehyde |

| 365 nm | Ring-opening rearrangement | Bicyclic amine derivatives |

Biochemical Interactions

The compound interacts with enzymes and receptors:

| Target | Interaction Type | Biological Impact |

|---|---|---|

| Monoamine oxidase (MAO) | Competitive inhibition | Increased neurotransmitter levels |

| σ-Receptors | Allosteric modulation | Analgesic effects in murine models |

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis:

| Process | Scale | Purity | Key Innovation |

|---|---|---|---|

| Continuous flow alkylation | 10 kg | 99.5% | Microreactor technology minimizes byproducts |

| Catalytic hydrogenation | 50 kg | 98.8% | Recyclable Pd nanoparticles |

This compound’s versatility in organic synthesis and biochemical applications underscores its importance in medicinal chemistry. Future research should explore its utility in asymmetric catalysis and targeted drug delivery systems.

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride may interact with various neurotransmitter systems, including:

- GABA Receptors : The compound has shown potential as a GABA_A receptor agonist, which could be beneficial in treating anxiety and other mood disorders .

- Opioid Receptors : Its dual action on opioid receptors suggests potential use in pain management therapies.

Pharmaceutical Development

The compound serves as a building block for synthesizing pharmaceutical agents targeting the central nervous system (CNS). It is used to develop analogs with improved efficacy and selectivity towards specific receptors.

Interaction Studies

Studies have focused on the binding affinity of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride to various receptors, revealing its potential as a muscarinic receptor antagonist. This property is particularly relevant for treating conditions like overactive bladder syndrome .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of similar compounds in various therapeutic contexts:

- GABA_A Receptor Modulation : Research has shown that derivatives of piperidine compounds can selectively modulate GABA_A receptor activity, offering insights into their potential use in treating epilepsy and anxiety disorders .

- Muscarinic Receptor Antagonism : Clinical trials involving muscarinic receptor antagonists have indicated promising results for managing overactive bladder conditions, supporting the relevance of compounds like 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride in this area .

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular properties of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride with analogous compounds:

Key Observations:

- Substituent Effects: Benzyl vs. Phenethyl: The benzyl group (target compound) provides aromatic π-π interactions, while phenethyl (CAS 23804-64-0) offers increased lipophilicity due to its longer chain . Benzyl vs. Hydroxyl Group: The 4-OH group in the target compound and CAS 168818-68-6 enhances hydrogen bonding capacity, influencing solubility and receptor binding .

- Counterion Impact: Dihydrochloride salts (target, CAS 23804-64-0) generally exhibit higher aqueous solubility compared to monohydrochloride salts (CAS 168818-68-6) .

Pharmaceutical Research

- Target Compound : Likely serves as a building block for central nervous system (CNS) drugs due to its benzyl group, which mimics neurotransmitter structures (e.g., dopamine or serotonin receptor ligands).

- Pyrimidinyl Analog (CAS 1179369-48-2) : Used in kinase inhibitor research, leveraging the pyrimidine ring’s affinity for ATP-binding pockets .

- Benzonitrile Derivative (CAS 1353953-90-8) : Applied in anticancer drug discovery, where the nitrile group may participate in covalent binding with cysteine residues .

Actividad Biológica

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its mechanism of action, therapeutic applications, and research findings, supported by data tables and case studies.

- Chemical Formula: C13H20N2O·2HCl

- Molecular Weight: 284.23 g/mol

- CAS Number: 5053-13-4

The biological activity of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride primarily involves its interaction with various neurotransmitter systems and enzymes. It is believed to exert its effects through:

- Cholinergic Modulation: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of acetylcholine levels in the brain .

- Endocannabinoid System Interaction: It may influence the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), thus enhancing the levels of anandamide, a key endocannabinoid involved in neuroprotection and anti-inflammatory responses .

- Antioxidant Activity: The compound exhibits antioxidant properties, which could contribute to its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anticancer Properties: Studies have demonstrated that derivatives of benzylpiperidine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-(Aminomethyl)-1-benzylpiperidin-4-ol have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 45.0 |

| OVCAR-3 | 30.0 |

- Neuroprotective Effects: The compound's ability to inhibit AChE suggests potential benefits in treating Alzheimer's disease by improving cholinergic transmission . Additionally, it may reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Study 1: Anticancer Activity

In a recent study involving various synthesized derivatives of piperidine compounds, researchers found that modifications to the benzyl group significantly enhanced anticancer activity against human cancer cell lines. The most potent derivatives achieved low nanomolar IC50 values, indicating strong potential for further development as anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of compounds similar to 4-(Aminomethyl)-1-benzylpiperidin-4-ol resulted in improved cognitive function and reduced neuroinflammation. These findings suggest that this class of compounds could be promising candidates for therapeutic intervention in neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride indicates good oral bioavailability and favorable distribution characteristics across biological membranes. Studies suggest that its stability under physiological conditions allows for sustained biological activity over time .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, and how are they experimentally determined?

- Methodology :

-

Structural Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm molecular structure. For example, related piperidine derivatives (e.g., benzyl-substituted compounds) are analyzed via -NMR and -NMR to identify amine and benzyl group positions .

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), as seen in deuterated analogs like 4-Amino-1-pentanol-d4 Hydrochloride .

-

Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) evaluate decomposition points, critical for storage conditions .

- Data Table :

| Property | Method | Typical Value (Example) |

|---|---|---|

| Molecular Formula | Elemental Analysis | C₁₃H₂₀Cl₂N₂O (hypothetical) |

| Molecular Weight | MS | ~309.2 g/mol |

| Melting Point | DSC | 180–200°C (decomposes) |

| Solubility | USP Methods | Soluble in water, methanol |

Q. What synthetic routes are employed for laboratory-scale preparation of this compound?

- Methodology :

- Core Synthesis : Piperidine derivatives are often synthesized via nucleophilic substitution. For example, benzyl chloroformate reacts with 4-oxopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form intermediates, followed by aminomethylation .

- Hydrochloride Salt Formation : The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt, as demonstrated in analogs like [4-(Aminomethyl)piperidin-1-yl]methanone dihydrochloride .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures high purity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, ICReDD combines computational screening with experimental validation to identify optimal conditions for piperidine functionalization .

- Solvent/Reagent Selection : Machine learning predicts solvent effects on reaction yield, reducing trial-and-error approaches .

- Case Study : A related compound, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, was synthesized with 85% yield using computational-guided optimization of sulfonation conditions .

Q. How can contradictory data on receptor binding affinities be resolved?

- Methodology :

- Competitive Binding Assays : Radiolabeled ligands (e.g., -dopamine analogs) quantify displacement in receptor studies. For example, dopamine hydrochloride’s binding to adrenergic receptors is validated via Scatchard analysis .

- Enzyme Activity Profiling : Semicarbazide-sensitive amine oxidase (SSAO) assays measure catalytic activity, as seen in 4-piperidinyl amine hydrochloride studies .

Q. What strategies mitigate instability during biological assays?

- Methodology :

- pH Buffering : Maintain physiological pH (7.4) to prevent amine group protonation/deprotonation, which alters solubility .

- Light/Temperature Control : Store solutions at –20°C in amber vials to prevent photodegradation, as recommended for benzylpiperidine derivatives .

- Antioxidant Additives : Include 0.1% ascorbic acid in cell culture media to counteract oxidative degradation .

Contradictions and Validation

- Synthetic Yield Variability : Discrepancies in reaction yields (e.g., 60–90%) may arise from trace moisture in solvents. Karl Fischer titration ensures anhydrous conditions for aminomethylation steps .

- Biological Activity Conflicts : Differences in IC₅₀ values across studies (e.g., µM vs. nM ranges) may reflect assay conditions. Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.